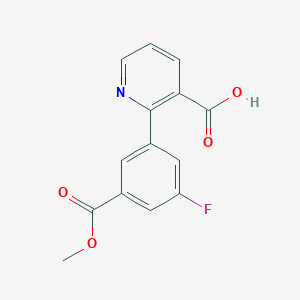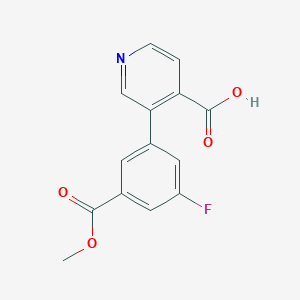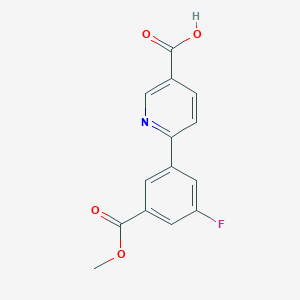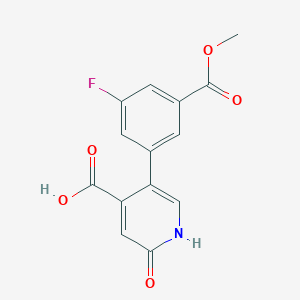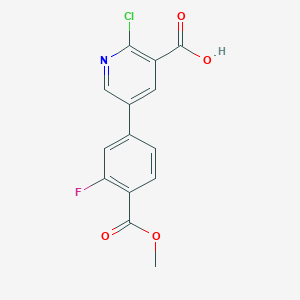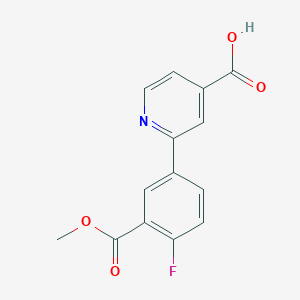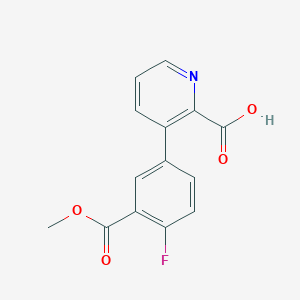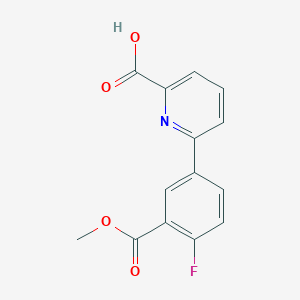
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid (2C5F3MCPNA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and a fluorinated analog of 2-chloro-5-methoxycarbonylphenylnicotinic acid (2C5MCPNA). 2C5F3MCPNA is a versatile compound that can be used as a starting material for the synthesis of various biologically active molecules, as well as a reagent for the synthesis of other compounds. The compound has been studied extensively in recent years, and its various applications have been identified.
Mechanism of Action
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is a derivative of nicotinic acid and a fluorinated analog of 2-chloro-5-methoxycarbonylphenylnicotinic acid (2C5MCPNA). The compound has a wide range of biological activities, including inhibition of the enzyme acetylcholinesterase. It has also been shown to interact with a variety of other enzymes, including acetylcholine esterase, monoamine oxidase, and tyrosine hydroxylase.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is its availability and low cost. The compound is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments. The compound is not very stable and can easily decompose if not stored properly. Additionally, the compound can be toxic if handled improperly.
Future Directions
Despite its wide range of applications, there are still many potential future directions for 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% research. One possible direction is to further investigate the compound’s effects on various enzymes and its potential therapeutic applications. Another possible direction is to explore the compound’s potential as a drug delivery system. Additionally, further research could be done to investigate the compound’s potential as an inhibitor of other enzymes, such as monoamine oxidase. Finally, additional research could be done to explore the compound’s potential in the synthesis of other biologically active molecules.
Synthesis Methods
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylnicotinic acid (2C5MCPNA) with 3-fluoro-5-methoxycarbonylphenyl bromide (3F5MCPBr) in the presence of a base, such as potassium carbonate. The reaction produces 2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid (2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%). The second step involves the reaction of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% with a reagent, such as 1,4-dioxane, to produce the desired compound.
Scientific Research Applications
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinamide (2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%M). In addition, 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used as a starting material in the synthesis of various other compounds, such as 2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid esters (this compoundE).
properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c1-21-14(20)8-2-7(3-10(16)4-8)9-5-11(13(18)19)12(15)17-6-9/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHLSAPBLWKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688144 |
Source


|
| Record name | 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-74-7 |
Source


|
| Record name | 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

